Molecular Rigidity and Conformational Restriction Compared to Cilostazol
The target compound exhibits zero rotatable bonds between the tetrazole and quinoline rings, whereas cilostazol possesses a 4-atom butoxy linker (7 rotatable bonds total) connecting the tetrazole to the quinolinone core. This fundamental structural distinction directly impacts the entropic cost of target binding and the accessible conformational space [1]. The 6-methoxy substituent further differentiates the target from cilostazol's unsubstituted quinolinone aromatic ring, modulating electron density and potential hydrogen-bond acceptor capacity at the PDE3 catalytic site .
| Evidence Dimension | Rotatable bonds between tetrazole and quinoline/quinolinone pharmacophores |
|---|---|
| Target Compound Data | 0 rotatable bonds (direct C-C linkage at quinoline 2-position) |
| Comparator Or Baseline | Cilostazol: 4-atom butoxy linker; total molecule rotatable bonds = 7; 3,4-dihydro-2(1H)-quinolinone core (non-aromatic heterocycle) |
| Quantified Difference | Difference of 4 rotatable bonds in the linker region; distinct aromatic character of the quinoline vs. quinolinone scaffold |
| Conditions | Structural comparison based on chemical structures; no head-to-head biochemical assay data available |
Why This Matters
This substantial conformational difference predicts distinct binding kinetics and selectivity profiles within the PDE enzyme family, making the target a structurally unique starting point for fragment-based drug design where linker flexibility is a critical optimization parameter.
- [1] Kimura Y, Tani T, Kanbe T, Watanabe K. Effect of cilostazol on platelet aggregation and experimental thrombosis. Arzneimittelforschung. 1985;35(7A):1144-1149. View Source
